Ethyl 2'-cyanobiphenyl-3-carboxylate
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Overview
Description
Ethyl 2’-cyanobiphenyl-3-carboxylate is an organic compound with the molecular formula C16H13NO2 It is a derivative of biphenyl, where the biphenyl core is substituted with a cyano group at the 2’ position and an ethyl ester group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2’-cyanobiphenyl-3-carboxylate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as copper(I) cyanide.
Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of ethyl 2’-cyanobiphenyl-3-carboxylate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’-cyanobiphenyl-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2’-cyanobiphenyl-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2’-cyanobiphenyl-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyano group and ester functionality can participate in various chemical interactions, contributing to the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2’-cyanobiphenyl-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2’-Cyanobiphenyl-3-carboxylic acid: The carboxylic acid derivative of the compound.
Ethyl 4’-cyanobiphenyl-3-carboxylate: Similar structure but with the cyano group at the 4’ position.
Uniqueness
Ethyl 2’-cyanobiphenyl-3-carboxylate is unique due to the specific positioning of the cyano and ester groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(2-cyanophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)13-8-5-7-12(10-13)15-9-4-3-6-14(15)11-17/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXNJYFEBJWFCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618689 |
Source
|
Record name | Ethyl 2'-cyano[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131379-35-6 |
Source
|
Record name | Ethyl 2′-cyano[1,1′-biphenyl]-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131379-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2'-cyano[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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